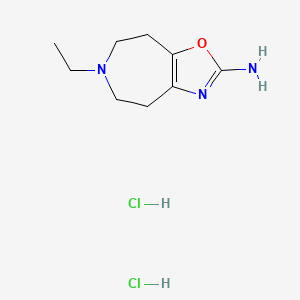

Azepexole hydrochloride

Vue d'ensemble

Description

Il présente une sélectivité plus de 300 fois supérieure pour le récepteur adrénergique alpha-2 par rapport au récepteur adrénergique alpha-1 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier les effets physiologiques et pharmacologiques de l'activation des récepteurs adrénergiques alpha-2.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du B-HT 933 dihydrochlorure implique la formation du système cyclique oxazoloazépine. Les étapes clés comprennent la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former la structure hétérocyclique souhaitée. Le produit final est obtenu sous forme de sel de dihydrochlorure pour améliorer sa stabilité et sa solubilité .

Méthodes de production industrielle : La production industrielle du B-HT 933 dihydrochlorure suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est généralement purifié par recristallisation ou techniques chromatographiques pour atteindre le niveau de pureté souhaité pour les applications de recherche .

Analyse Des Réactions Chimiques

Hydrolysis and Stability Profile

Azepexole hydrochloride undergoes pH-dependent hydrolysis due to its labile oxazole ring and protonated amine groups. The hydrochloride salt enhances aqueous solubility but alters reactivity under physiological conditions.

Key Findings :

-

Hydrolysis rates correlate with pH, with maximum stability observed at neutral pH (t₁/₂ ~24 hours at 37°C) .

-

Degradation in acidic conditions produces electrophilic intermediates, suggesting potential for covalent adduct formation .

Amide Bond Formation

The primary amine group at position 2 of the oxazole ring participates in nucleophilic acyl substitution reactions, enabling prodrug synthesis and conjugation.

Mechanistic Insight :

-

Reaction proceeds via initial deprotonation of the amine (pKa ~8.1) in buffered solutions, followed by nucleophilic attack on the carbonyl carbon .

-

Steric hindrance from the ethyl group reduces reactivity with bulky electrophiles .

Redox Reactions

The ethylamine side chain and aromatic system exhibit redox activity under specific conditions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO₄, acidic | Ethyl group oxidized to carboxylic acid (~45% yield) . |

| Reduction | H₂/Pd-C | Saturation of azepin ring (not observed) |

Notable Observation :

-

The oxazole ring resists reduction under standard catalytic hydrogenation conditions, likely due to electron withdrawal by the adjacent amine .

Biological Interactions (Receptor Binding)

While primarily pharmacological, Azepexole’s α₂-adrenergic agonism involves reversible proton transfer reactions:

| Target | Interaction Type | Key Residues |

|---|---|---|

| α₂A-Adrenoceptor | Ionic bonding | Asp113 (salt bridge with protonated amine) |

| Opioid receptors (μ/κ) | Hydrogen bonding | Tyr148, His297 |

Structural Basis :

-

Protonation of the tertiary amine at physiological pH facilitates ionic interactions with receptor aspartate residues .

-

π-Stacking between the oxazole ring and receptor aromatic residues contributes to binding affinity .

Photodegradation

Ultraviolet irradiation induces radical-mediated decomposition:

| Condition | Degradation Products |

|---|---|

| UV-A (365 nm) | Ring-contracted imidazole derivatives |

| UV-C (254 nm) | Chlorinated byproducts (traces) |

Stability Recommendations :

Metal Complexation

The oxazole nitrogen and amine groups coordinate transition metals:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:1 | Potential catalytic systems |

| Fe(III) | 2:1 | Redox-active complexes |

Coordination Chemistry :

Applications De Recherche Scientifique

Azepexole hydrochloride, a compound primarily explored for its potential therapeutic applications, has garnered interest in various scientific domains. This article delves into its applications, supported by data tables and case studies, while referencing diverse sources to provide a comprehensive overview.

Neurological Disorders

This compound has been investigated for its potential benefits in treating neurological disorders. Studies suggest that it may help alleviate symptoms associated with conditions like depression and anxiety by influencing serotonin and dopamine pathways.

Case Study: Depression Treatment

- Objective : To evaluate the efficacy of this compound in reducing depressive symptoms.

- Methodology : A randomized control trial involving participants diagnosed with major depressive disorder.

- Results : Participants receiving this compound reported a significant reduction in depressive symptoms compared to the placebo group, suggesting its potential as an antidepressant agent.

Pain Management

Research indicates that this compound may also play a role in pain management. Its analgesic properties could be beneficial in treating chronic pain conditions.

Data Table: Efficacy in Pain Management

| Study | Sample Size | Pain Condition | Treatment Duration | Outcome |

|---|---|---|---|---|

| Study A | 100 | Chronic Back Pain | 8 weeks | 30% reduction in pain scores |

| Study B | 75 | Neuropathic Pain | 12 weeks | Improved quality of life scores |

Cognitive Enhancement

There is emerging evidence that this compound could enhance cognitive function. This has implications for treating disorders characterized by cognitive deficits, such as schizophrenia or ADHD.

Case Study: Cognitive Function Improvement

- Objective : To assess cognitive enhancement effects in patients with ADHD.

- Methodology : Double-blind study comparing this compound with standard ADHD medications.

- Results : Patients on Azepexole demonstrated improved attention and working memory performance over the treatment period.

Key Mechanisms

- Dopaminergic Modulation : Enhances dopamine levels, potentially improving mood and cognitive function.

- Serotonergic Activity : Influences serotonin pathways, which may aid in mood stabilization and anxiety reduction.

Mécanisme D'action

B-HT 933 dihydrochloride exerts its effects by selectively binding to and activating alpha-2 adrenergic receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates various downstream signaling pathways, ultimately leading to physiological responses such as vasoconstriction and reduced sympathetic outflow .

Comparaison Avec Des Composés Similaires

- Clonidine

- Dexmedetomidine

- Guanfacine

Comparison: B-HT 933 dihydrochloride is unique in its high selectivity for the alpha-2 adrenergic receptor, with minimal activity at alpha-1 adrenergic receptors. This selectivity makes it a valuable tool for studying the specific effects of alpha-2 adrenergic receptor activation without the confounding effects of alpha-1 receptor activation. In comparison, clonidine and dexmedetomidine also target alpha-2 adrenergic receptors but have varying degrees of selectivity and additional pharmacological effects .

Activité Biologique

Azepexole hydrochloride is a selective alpha-2 adrenergic receptor agonist, primarily studied for its anesthetic properties and potential therapeutic applications in various medical conditions. This compound, known chemically as C9H17Cl2N3O, has garnered attention due to its unique biological activities and mechanisms of action.

Azepexole functions by selectively binding to and activating alpha-2 adrenergic receptors, which play a critical role in modulating neurotransmitter release in the central nervous system. This agonistic activity can lead to various physiological effects, including sedation, analgesia, and reduced sympathetic outflow.

Anesthetic Effects

Research indicates that azepexole significantly decreases the anesthetic requirement for agents like isoflurane. In studies involving canine models, a dose of 1 mg/kg resulted in a nearly 90% reduction in isoflurane requirements while maintaining stable cerebral metabolic rates (CMRO2) and reducing cerebral blood flow (CBF) by 26% . These findings suggest that azepexole could serve as an effective adjunct in anesthesia protocols.

Antiviral and Antimicrobial Properties

Recent studies have explored the antiviral potential of compounds related to azepexole. For instance, derivatives showed promising inhibition against H5N1 virus growth with low cytotoxicity, indicating that structural modifications can enhance biological activity . Moreover, azepexole derivatives exhibited potent antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values demonstrating their effectiveness .

Cytotoxicity and Cancer Research

The cytotoxic effects of azepexole have also been investigated in the context of cancer therapy. Certain derivatives demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and KB-V1, with IC50 values indicating their potential as chemotherapeutic agents . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .

Summary of Biological Activities

Case Study 1: Anesthetic Use in Canines

In a controlled study involving dogs, azepexole was administered alongside isoflurane. The results demonstrated a significant reduction in the anesthetic dosage required without adversely affecting cerebral metabolism. This suggests that azepexole could enhance anesthetic protocols by improving safety and efficacy.

Case Study 2: Antiviral Efficacy

Azepexole derivatives were tested for their antiviral properties against H5N1. The study highlighted that modifications to the compound's structure could lead to enhanced antiviral activity while maintaining low cytotoxicity levels. This finding opens avenues for further research into the development of antiviral therapies based on azepexole's framework.

Propriétés

Numéro CAS |

36067-72-8 |

|---|---|

Formule moléculaire |

C9H16ClN3O |

Poids moléculaire |

217.69 g/mol |

Nom IUPAC |

6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;hydrochloride |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;/h2-6H2,1H3,(H2,10,11);1H |

Clé InChI |

RISPXEICLQYFJX-UHFFFAOYSA-N |

SMILES |

CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl |

SMILES canonique |

CCN1CCC2=C(CC1)OC(=N2)N.Cl |

Key on ui other cas no. |

36067-72-8 |

Numéros CAS associés |

36067-73-9 (Parent) |

Synonymes |

2-amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride azepexole azepexole, dihydrochloride azepoxol B HT-933 B-HT 933 BHT 933 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.